Anti-Proliferative Potency: 13-Fold Increase Over Gallium Acetylacetonate in Gallium-Resistant A549 Lung Cancer Cells
In head-to-head anti-proliferative assays using gallium-resistant human lung adenocarcinoma A549 (R) cells, compound 7919469 (the target compound) demonstrated an IC50 value 13-fold lower than that of gallium acetylacetonate (GaAcAc), the reference gallium-based anticancer agent [1]. This quantifies the compound's ability to circumvent acquired gallium resistance, a major limitation in metallodrug chemotherapy.
| Evidence Dimension | Anti-proliferative IC50 (MTT assay) |
|---|---|
| Target Compound Data | 13-fold increased potency vs GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 13-fold lower IC50 |
| Conditions | Gallium-resistant A549 human lung adenocarcinoma cells; MTT assay; 48–72 h exposure |
Why This Matters
Overcoming acquired resistance to gallium-based therapy is a critical unmet need; this compound provides a validated chemical starting point with quantified efficacy in a disease-relevant resistant model.
- [1] Oyewumi MO et al. Bioorg Med Chem Lett. 2014;24(18):4553-6. PMID: 25131538. View Source
